![molecular formula C8H11F3O4Se B14266751 Diethyl [(trifluoromethyl)selanyl]propanedioate CAS No. 137947-02-5](/img/structure/B14266751.png)
Diethyl [(trifluoromethyl)selanyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(trifluoromethyl)selanyl]propanedioate is a trifluoromethylselenylated compound, which belongs to a class of compounds known for their unique physicochemical properties. The trifluoromethylselenyl group (CF₃Se) is less explored compared to other fluorinated substituents like trifluoromethoxy (CF₃O) and trifluoromethylthio (CF₃S), but it has shown significant potential in various applications due to its high lipophilicity and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(trifluoromethyl)selanyl]propanedioate typically involves the generation of trifluoromethylselenyl chloride (CF₃SeCl) in situ, which is then used in various reactions. One efficient method is a one-pot strategy where CF₃SeCl is generated and used directly in cross-coupling reactions with aromatic and heteroaromatic boronic acids. This method employs a stoichiometric amount of copper and yields moderate results .
Industrial Production Methods
the one-pot strategy mentioned above could be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling of reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(trifluoromethyl)selanyl]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different selenium-containing products.
Reduction: Reduction reactions can modify the selenium moiety, potentially leading to the formation of simpler organoselenium compounds.
Substitution: The trifluoromethylselenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) or other peroxides.
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides or selenones, while reduction could produce simpler organoselenium compounds .
Applications De Recherche Scientifique
Diethyl [(trifluoromethyl)selanyl]propanedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Used in the development of materials with unique electronic and physicochemical properties.
Mécanisme D'action
The mechanism by which diethyl [(trifluoromethyl)selanyl]propanedioate exerts its effects involves the interaction of the trifluoromethylselenyl group with various molecular targets. The high lipophilicity of the CF₃Se group allows it to permeate cell membranes easily, potentially interacting with intracellular targets. The exact molecular pathways are still under investigation, but the compound’s unique electronic properties play a crucial role in its reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl [(trifluoromethyl)thio]propanedioate (CF₃S): Similar in structure but contains sulfur instead of selenium.
Diethyl [(trifluoromethyl)oxy]propanedioate (CF₃O): Contains oxygen instead of selenium, with different electronic properties.
Uniqueness
Diethyl [(trifluoromethyl)selanyl]propanedioate is unique due to the presence of selenium, which imparts distinct electronic and physicochemical properties compared to its sulfur and oxygen analogs. The CF₃Se group has a higher lipophilicity and different reactivity, making it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
137947-02-5 |
|---|---|
Formule moléculaire |
C8H11F3O4Se |
Poids moléculaire |
307.14 g/mol |
Nom IUPAC |
diethyl 2-(trifluoromethylselanyl)propanedioate |
InChI |
InChI=1S/C8H11F3O4Se/c1-3-14-6(12)5(7(13)15-4-2)16-8(9,10)11/h5H,3-4H2,1-2H3 |
Clé InChI |
XNMALUFNBHQXME-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)[Se]C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


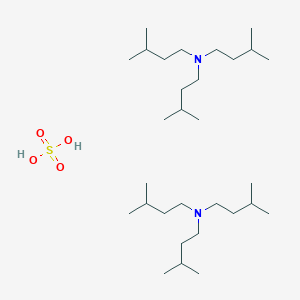
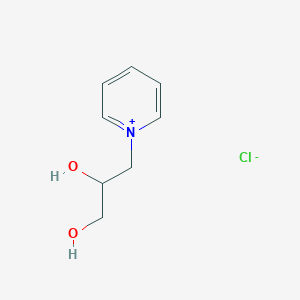
methanone](/img/structure/B14266678.png)
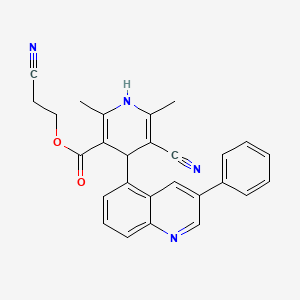
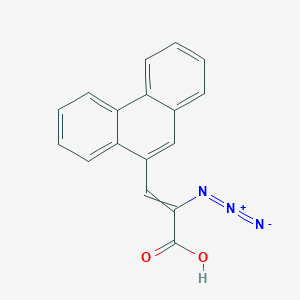
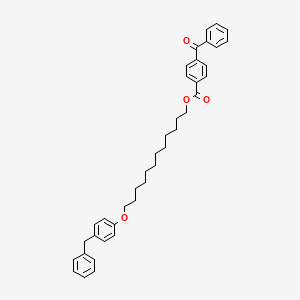
![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)
![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)
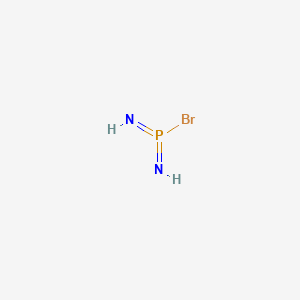
![(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B14266727.png)
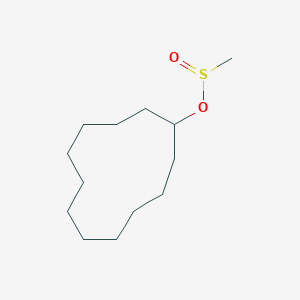
![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
![3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)](/img/structure/B14266750.png)
![3-[(2-Methylpropyl)sulfanyl]prop-1-yne](/img/structure/B14266759.png)
